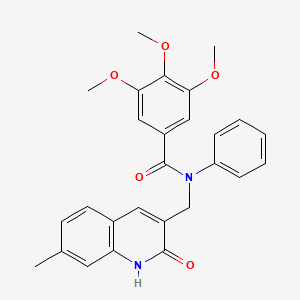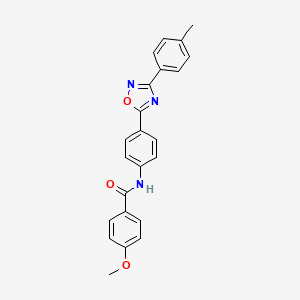
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as PTAA, is a novel compound that has recently gained attention in scientific research. PTAA is a member of the oxadiazole family and has shown promising results in various biological applications.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not yet fully understood. However, it is believed that 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide exerts its effects by interacting with various molecular targets in the body. For example, in cancer treatment, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. In Alzheimer's disease, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the formation of amyloid-beta plaques, which are believed to be a major contributor to the disease.
Biochemical and Physiological Effects
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects in the body. In cancer treatment, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammation, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its relatively simple synthesis method and high yield and purity. This makes it an attractive compound for use in various lab experiments. However, one of the limitations of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential side effects.
Future Directions
There are several future directions for research on 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is the development of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential side effects of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its derivatives. Additionally, more research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential applications in various diseases and conditions.
Conclusion
In conclusion, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a novel compound that has shown great potential in various scientific research applications. Its relatively simple synthesis method and high yield and purity make it an attractive compound for use in various lab experiments. 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have various biochemical and physiological effects in the body, including inducing apoptosis, inhibiting cell proliferation, reducing tumor growth, reducing amyloid-beta accumulation, improving cognitive function, and reducing inflammation. However, more research is needed to fully understand the mechanism of action of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide and its potential side effects.
Synthesis Methods
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with p-tolyl hydrazine to form 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. The synthesis of 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a relatively straightforward process and can be achieved with high yield and purity.
Scientific Research Applications
4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has shown great potential in various scientific research applications, including cancer treatment, Alzheimer's disease, and inflammation. In cancer treatment, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In inflammation, 4-methoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
4-methoxy-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-3-5-16(6-4-15)21-25-23(29-26-21)18-7-11-19(12-8-18)24-22(27)17-9-13-20(28-2)14-10-17/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNAIQLEBAZQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

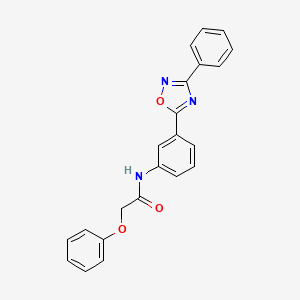
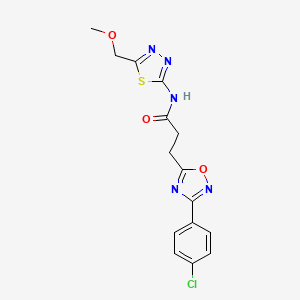
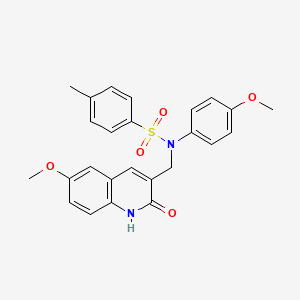

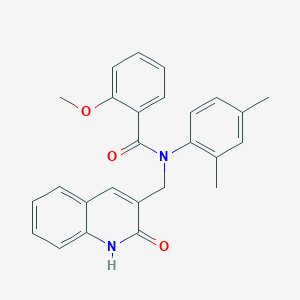


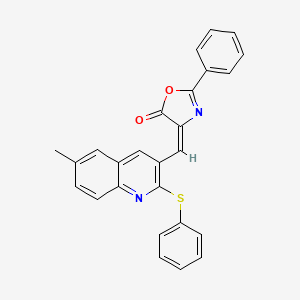
![N-(diphenylmethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687356.png)
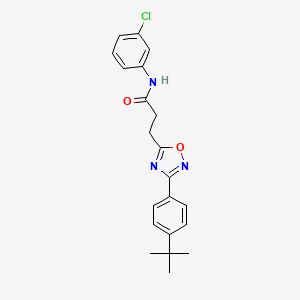

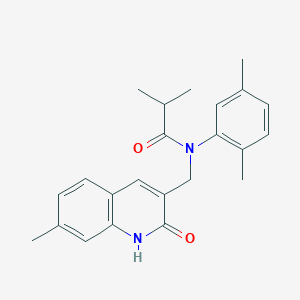
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7687376.png)
